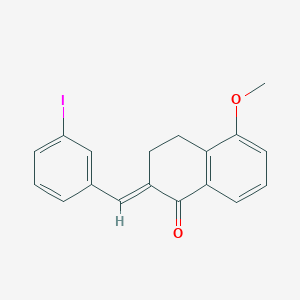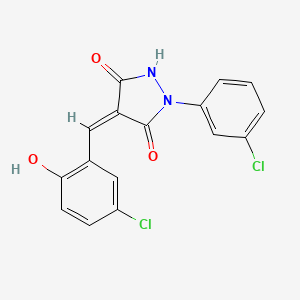
4-(5-chloro-2-hydroxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(5-chloro-2-hydroxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione" is a synthetic organic molecule that belongs to a class of compounds known for their potential biological activities. These molecules have been the subject of research due to their interesting chemical structures and properties, which may contribute to various applications in the field of medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of similar pyrazolidinedione derivatives involves multi-step synthetic protocols, including condensation reactions that are tailored to introduce specific substituents onto the pyrazolidinedione core. The synthesis often requires precise control of reaction conditions to achieve the desired product with high purity and yield (Samala et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of these compounds, including X-ray crystallography and spectroscopic methods, reveals detailed information about their geometric configuration, bond lengths, angles, and molecular conformations. Such studies are crucial for understanding the structure-activity relationships and the molecular basis of their properties (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of pyrazolidinedione derivatives includes their ability to undergo various chemical transformations, such as reactions with hydrazine derivatives, to form novel heterocyclic compounds. These reactions expand the chemical diversity and potential applications of these molecules (Abou-Zied & El-Mansory, 2014).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystal structure, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, affecting their stability, solubility, and suitability for various applications (Zhu, Shen, & Tang, 2008).
Chemical Properties Analysis
The chemical properties of "4-(5-chloro-2-hydroxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione" and its derivatives, such as acidity, basicity, and reactivity towards different chemical agents, are critical for their biological activity and interaction with biological targets. Studies on these properties help in the design of molecules with desired biological activities (Rostom, 2010).
Propriétés
IUPAC Name |
(4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-10-2-1-3-12(8-10)20-16(23)13(15(22)19-20)7-9-6-11(18)4-5-14(9)21/h1-8,21H,(H,19,22)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVOKWHOABPPCT-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=C(C=CC(=C3)Cl)O)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

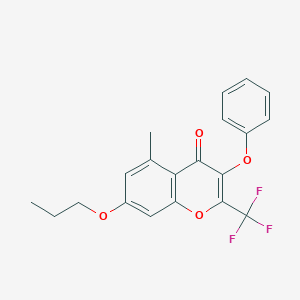
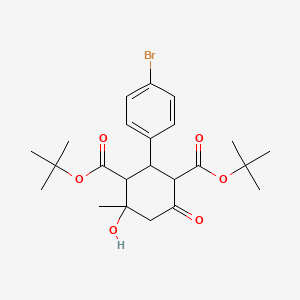
![2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5087703.png)
![9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol](/img/structure/B5087726.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5087728.png)
![4-[4-(3-methoxyphenoxy)butyl]morpholine](/img/structure/B5087733.png)
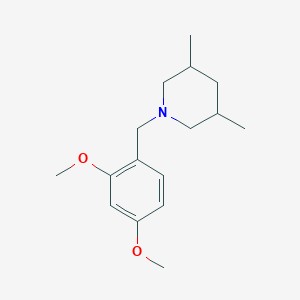
![(3aS*,5S*,9aS*)-5-(3-fluorophenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5087747.png)
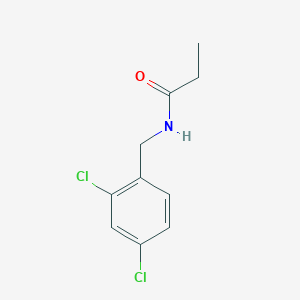
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5087752.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-[1-(4-morpholinyl)ethylidene]-2,4-dihydro-3H-pyrazol-3-one hydrate](/img/structure/B5087760.png)
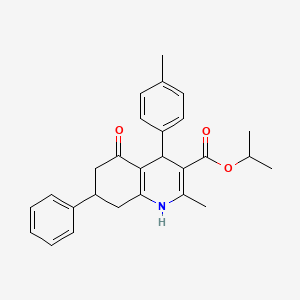
![5-bromo-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B5087767.png)
